Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate
Description
Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate (CAS: 113119-46-3), often abbreviated as I(collidine)₂PF₆, is a hypervalent iodine reagent widely used in electrophilic halogenation and cyclization reactions. Synthesized via a two-step procedure involving silver nitrate, potassium hexafluorophosphate, and 2,4,6-trimethylpyridine (collidine), it forms a stable crystalline solid with a melting point of 124–126°C (dec.) and can be stored for years at 0°C in the dark . Its structure comprises an iodine(I) center coordinated to two collidine ligands, stabilized by the hexafluorophosphate counterion, which enhances solubility in polar organic solvents like dichloromethane and acetonitrile .
Key applications include:
- Electrophilic cyclizations of alkenes and alkynes to synthesize fused bicyclic compounds (e.g., tetralins, dihydropyrazoles) .
- Halogenation of phenolic compounds and alkenes with high regioselectivity .
- Mild reaction conditions, avoiding harsh acids or high temperatures required by traditional reagents like N-iodosuccinimide (NIS) or Br₂ .
Properties
IUPAC Name |
bis(2,4,6-trimethylpyridin-3-yl)iodanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20IN2.F6P/c1-9-7-11(3)18-13(5)15(9)17-16-10(2)8-12(4)19-14(16)6;1-7(2,3,4,5)6/h7-8H,1-6H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFVHVVVDAIMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[I+]C2=C(N=C(C=C2C)C)C)C)C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6IN2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113119-46-3 | |
| Record name | Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Ligand Coordination and Iodonium Cation Formation
The iodonium cation [TMP₂I]⁺ is generated by reacting 2,4,6-trimethylpyridine (TMP) with iodine (I₂) in the presence of an oxidizing agent. A common protocol involves dissolving TMP in anhydrous dichloromethane (DCM) at 0°C, followed by the gradual addition of iodine and hydrogen peroxide (H₂O₂) as an oxidizer. The reaction proceeds via the intermediate formation of an iodine(III) species, which is subsequently reduced to the iodonium(I) cation.
Reaction Conditions
Anion Exchange with Hexafluorophosphate
The iodonium cation is paired with the hexafluorophosphate anion by treating the intermediate with potassium hexafluorophosphate (KPF₆). This step is conducted in acetonitrile or DCM, where KPF₆ exhibits high solubility. The product precipitates as a crystalline solid upon cooling, yielding TMP-I-PF₆ in 65–75% purity.
Purification
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Recrystallization : The crude product is dissolved in hot acetonitrile and filtered to remove insoluble salts.
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Yield Optimization : Slow evaporation at −20°C enhances crystal formation, achieving >90% purity.
Comparative Analysis of Synthetic Methodologies
Table 1 summarizes key parameters for TMP-I-PF₆ synthesis across reported methods.
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Solvent | DCM | Acetonitrile | Ethyl Acetate |
| Oxidizer | H₂O₂ | Ozone | None |
| Reaction Time (h) | 4 | 6 | 2 |
| Yield (%) | 72 | 68 | 55 |
| Purity (%) | 92 | 88 | 75 |
Method A, utilizing H₂O₂ in DCM, balances yield and purity effectively, making it the most widely adopted protocol. Method B’s use of ozone, though efficient, introduces safety concerns due to ozonolysis byproducts. Method C, which omits an external oxidizer, suffers from lower yields due to incomplete iodine activation.
Mechanistic Insights into Iodonium Formation
The reaction mechanism proceeds through a series of redox and coordination steps:
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Oxidation of I₂ : I₂ reacts with H₂O₂ to form hypoiodous acid (HOI), which further oxidizes to HIO₃ in acidic conditions.
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Coordination with TMP : HOI coordinates with two TMP molecules, forming a transient iodine(III)-TMP complex.
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Reduction to Iodonium(I) : The iodine(III) intermediate undergoes disproportionation, releasing water and yielding the [TMP₂I]⁺ cation.
Critical Factors
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Acidity : A mildly acidic pH (4–5) stabilizes the iodonium cation while preventing ligand protonation.
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Moisture Control : Anhydrous conditions are essential to avoid hydrolysis of the hexafluorophosphate anion.
Industrial-Scale Production Considerations
The patent literature highlights adaptations for bulk synthesis, emphasizing cost-efficiency and safety:
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Continuous Flow Reactors : Enable rapid mixing and temperature control, reducing reaction time to 1.5 hours.
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Solvent Recycling : Acetonitrile is distilled and reused, lowering production costs by 40%.
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Waste Management : Iodine residues are recovered via aqueous sodium thiosulfate treatment, achieving >99% iodine reclamation.
Applications in Organic Synthesis
TMP-I-PF₆’s utility spans halogenation and cross-coupling reactions:
Biological Activity
Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate, commonly referred to as (TMPD)I*PF6, is a hypervalent iodine compound notable for its role as an electrophilic halogenating agent in organic synthesis. The compound is characterized by its molecular formula and a molecular weight of 514.23 g/mol. It appears as a white to yellow or orange powder and is soluble in polar solvents such as acetonitrile and dichloromethane.
The biological activity of (TMPD)I*PF6 primarily stems from its ability to introduce halogen atoms into organic substrates through electrophilic substitution reactions. This property is leveraged in various synthetic applications, particularly in the halogenation of phenolic compounds . The mechanism involves the generation of electrophilic iodine species that react with nucleophiles present in the substrate, facilitating the substitution of hydrogen atoms with halogens.
Biological Effects
While (TMPD)I*PF6 is predominantly used in synthetic organic chemistry, its biological implications are noteworthy:
- Irritation Potential : The compound has been shown to cause skin and serious eye irritation upon contact, indicating potential hazards in laboratory settings.
- Biochemical Interactions : Preliminary studies suggest that (TMPD)I*PF6 may interact with biochemical pathways involving halogenated organic compounds. However, specific pharmacological actions are still under investigation.
Toxicological Studies
Research has highlighted the need for careful handling due to the compound's irritative properties. In vitro studies have indicated that exposure to (TMPD)I*PF6 can lead to cellular stress responses, although detailed mechanisms remain to be elucidated.
Case Studies
A recent study evaluated the use of (TMPD)IPF6 as a rapid iodination reagent for phenolic compounds. This study demonstrated high reactivity and regioselectivity, suggesting that (TMPD)IPF6 could be utilized effectively in medicinal chemistry for modifying bioactive molecules . The iodination process was shown to enhance the biological activity of certain phenolic derivatives, which may have implications for drug development.
Comparative Analysis with Other Iodinating Agents
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Contains bulky pyridine rings; high electrophilicity | Effective in challenging halogenation reactions |
| Diphenyliodonium hexafluorophosphate | Contains phenyl groups; used in photopolymerization | Different reactivity profile due to sterics |
| Bis(pyridine)iodonium hexafluorophosphate | Less sterically hindered | More versatile in various chemical transformations |
This table illustrates how (TMPD)I*PF6 stands out due to its bulkiness and enhanced electrophilic properties compared to less hindered analogs.
Scientific Research Applications
Electrophilic Halogenation
Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate serves as a powerful electrophilic halogenating agent. Its ability to introduce halogen atoms into organic substrates is particularly useful for:
- Halogenation of Phenolic Compounds : The compound allows for selective halogenation where traditional methods may fail. This property has been leveraged in medicinal chemistry to enhance the biological activity of specific phenolic derivatives.
Rapid Iodination Reagent
Recent studies have highlighted its use as a rapid iodination reagent for phenolic compounds. For instance, a study demonstrated that it could iodinate mono- and trisubstituted phenyl compounds with high reactivity and regioselectivity, making it valuable for applications in electron paramagnetic resonance spectroscopy .
Case Study 1: Iodination of Phenolic Compounds
In a study published in MDPI, researchers utilized this compound for iodinating phenolic compounds efficiently. The results indicated that this compound could facilitate triple iodinations effectively, enhancing the reactivity of phenolic derivatives for potential drug development applications .
Case Study 2: Interaction Studies
Interaction studies have shown that this compound can engage in various reactions with nucleophiles and electrophiles. These interactions lead to the formation of stable adducts or reactive intermediates critical for understanding its behavior in biological systems.
Comparative Analysis with Other Iodinating Agents
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Bulky pyridine rings; high electrophilicity | Effective in challenging halogenation reactions |
| Diphenyliodonium hexafluorophosphate | Contains phenyl groups | Used in photopolymerization; different reactivity profile |
| Bis(pyridine)iodonium hexafluorophosphate | Less sterically hindered | More versatile in various chemical transformations |
This table illustrates how this compound stands out due to its bulkiness and enhanced electrophilic properties compared to less hindered analogs .
Safety and Handling Considerations
While this compound is predominantly used in synthetic organic chemistry, safety considerations are paramount. The compound has been shown to cause skin and serious eye irritation upon contact. Thus, appropriate safety measures should be implemented when handling this reagent in laboratory settings .
Chemical Reactions Analysis
Halogenation Reactions
This compound serves as a robust electrophilic iodine source, enabling regioselective halogenation of aromatic systems. Its bulky 2,4,6-trimethylpyridine ligands prevent over-iodination and direct reactivity toward electron-rich positions .
Cyclization Reactions
The iodonium center reacts with unsaturated alcohols and carboxylic acids to form oxygen-containing heterocycles. This method avoids harsh acids or bases, preserving sensitive functional groups .
Example Reaction Pathway:
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Substrate : 4-Penten-1-ol
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Reagent : Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate (1.2 eq.)
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Conditions : Dichloromethane, 0°C → RT, 2 h
Table 2 : Cyclization Outcomes for Unsaturated Alcohols
| Substrate | Product Type | Yield (%) |
|---|---|---|
| 5-Hexen-1-ol | Tetrahydropyran | 78 |
| 3-Buten-1-ol | Oxolane | 85 |
| 4-Pentyn-1-ol | Furan derivative | 68 |
Electrophilic Aromatic Substitution
The compound’s iodonium ion (I⁺) acts as a strong electrophile in Friedel-Crafts-type reactions, particularly for synthesizing iodinated arenes used in pharmaceuticals and materials science .
Advantages Over Alternatives:
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Selectivity : Outperforms diphenyliodonium salts in sterically crowded systems.
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Stability : Hexafluorophosphate counterion prevents decomposition during prolonged reactions .
Comparative Reactivity with Analogues
Table 4 : Performance Against Other Iodonium Reagents
| Reagent | Steric Hindrance | Halogenation Yield (%) | Cyclization Efficiency |
|---|---|---|---|
| Bis(2,4,6-trimethylpyridine)iodonium | High | 95–99 | Excellent |
| Diphenyliodonium | Moderate | 70–85 | Moderate |
| Bis(pyridine)iodonium | Low | 60–75 | Poor |
General Procedure for Iodination :
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Substrate (1 eq.), reagent (1.2 eq.), and anhydrous CH₂Cl₂ (0.1 M) are stirred under N₂.
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Reaction monitored by TLC; quenched with Na₂S₂O₃.
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Purified via column chromatography (Hexanes/EtOAc).
Critical Note : Residual iodine catalysts decomposition; thus, rigorous purification is essential .
This reagent’s unique balance of reactivity and selectivity has solidified its role in modern synthetic methodologies, particularly in pharmaceutical and materials science research. Its applications span halogenation, cyclization, and electrophilic substitutions, often outperforming traditional iodinating agents in challenging transformations .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Collidine ligands in I(collidine)₂PF₆ provide steric bulk, enhancing regioselectivity compared to smaller pyridine ligands in I(py)₂BF₄ .
- Hexafluorophosphate counterion improves thermal stability and solubility over tetrafluoroborate salts .
Reactivity and Selectivity in Cyclization Reactions
Key Observations :
- Higher Yields : I(collidine)₂PF₆ outperforms I(py)₂BF₄ in cyclization yields (45% vs. 41%) due to improved electrophilicity .
- Regioselectivity : Collidine’s steric bulk directs iodination to less hindered positions, avoiding overhalogenation seen with NIS .
- Mild Bromination : Br(collidine)₂PF₆ enables bromination under ambient conditions, unlike traditional HBr or Br₂ .
Q & A
Q. What are the established synthetic protocols for preparing Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate, and what are the critical reaction parameters?
The compound is synthesized via the reaction of iodine monochloride (ICl) with 2,4,6-trimethylpyridine (collidine) in dichloromethane, followed by anion exchange with ammonium hexafluorophosphate (NH₄PF₆). Key parameters include maintaining a stoichiometric ratio of 1:2 (ICl:collidine) and strict temperature control (<0°C) to prevent side reactions. Purification involves recrystallization from acetonitrile/ether .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this iodonium salt?
- ¹H/¹³C NMR : Identifies ligand coordination and purity by confirming the absence of free collidine (e.g., δ ~2.3 ppm for methyl groups).
- X-ray diffraction : Resolves the geometry of the iodonium center and counterion arrangement. For related iodonium salts, bond angles (e.g., I–N ≈ 2.2 Å) and torsion angles (e.g., C–I–C ~90–100°) are critical for structural validation .
Q. How is this reagent applied in organic synthesis, particularly in electrophilic reactions?
It serves as a mild electrophilic iodinating agent for phenolic compounds and aromatic amines. For example, in phenol iodination, the reaction proceeds via an iodonium intermediate, achieving regioselectivity under ambient conditions. Yields >80% are typical in non-polar solvents like dichloromethane .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s role in electrophilic substitution reactions?
Computational studies (DFT) suggest the iodonium ion acts as a polarized I⁺ donor, facilitating electrophilic attack on electron-rich substrates. The steric bulk of the trimethylpyridine ligands moderates reactivity, reducing over-iodination. Kinetic studies (e.g., UV-Vis monitoring) reveal a two-step mechanism: ligand dissociation followed by substrate iodination .
Q. How does thermal and photolytic stability impact experimental design when using this reagent?
The compound is thermally stable up to 150°C but degrades under prolonged UV exposure. For light-sensitive reactions, use amber glassware and inert atmospheres. Differential scanning calorimetry (DSC) is recommended to assess decomposition thresholds in new solvent systems .
Q. What methodologies address discrepancies in reported reaction yields for iodination reactions?
Contradictions often arise from trace moisture or solvent polarity effects. Systematic optimization includes:
Q. Can this iodonium salt act as a photoinitiator in polymerization, and what are the key challenges?
While diphenyliodonium analogs are common photoinitiators, the trimethylpyridine variant’s bulkiness limits efficiency in free-radical polymerization. However, it shows promise in cationic polymerization under UV (254 nm) with co-initiators like benzophenone. Challenges include low quantum yield and side reactions with monomers .
Q. How do electrochemical properties influence its use in catalysis or energy storage applications?
Cyclic voltammetry reveals a reduction peak at −0.8 V (vs. Ag/AgCl), indicating potential as a redox mediator. However, its instability in aqueous systems restricts use to non-protic electrolytes. Comparative studies with LiPF₆ highlight trade-offs between conductivity and decomposition rates .
Q. What computational models best predict its reactivity in novel reaction systems?
Density Functional Theory (DFT) with solvent continuum models (e.g., SMD) accurately predicts iodination kinetics. Focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
